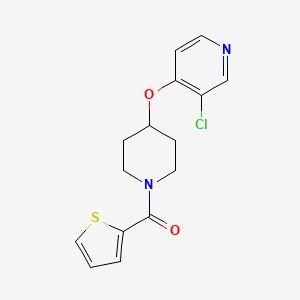

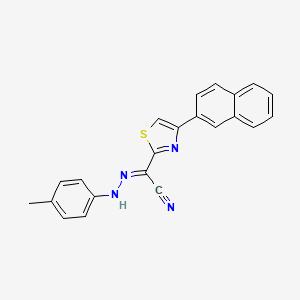

![molecular formula C16H15NO2S2 B2772933 2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate CAS No. 53998-86-0](/img/structure/B2772933.png)

2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate” is a complex organic compound. It contains a thiocyanate group (-SCN), which is known for its reactivity. The compound also features a sulfonyl group (-SO2-) attached to a methylphenyl group, which could contribute to its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and thiocyanate groups could potentially influence the compound’s overall shape and polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiocyanate group is known to participate in a variety of reactions, including nucleophilic substitutions and ligand bonding events . The sulfonyl group could also engage in certain reactions, particularly if conditions for a sulfonation or desulfonation reaction are met .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and thiocyanate groups) would influence properties like solubility, melting/boiling points, and reactivity .Applications De Recherche Scientifique

Macrocyclic Aromatic Thioether Sulfones

This research presents the synthesis of a novel family of macrocyclic thioether sulfones, highlighting the potential of sulfur-containing compounds in designing new materials with unique properties. The study demonstrates the reaction of 4,4′-sulfonylbis(thiophenol) with 4,4′-dichlorodiphenyl sulfone, leading to compounds with potential applications in materials science due to their distinct conformations and molecular symmetry (Baxter et al., 1998).

Synthesis and Proton Conductivity of Sulfonated Polymers

This paper describes the synthesis of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte with high sulfonic acid group content. These materials show excellent water affinity and proton conductivity, suggesting their usefulness in fuel cell technologies and other applications requiring efficient proton conduction (Miyatake et al., 1997).

Mechanochemistry in Pharmaceutical Synthesis

This study demonstrates the application of mechanochemistry for the synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs. The approach offers an efficient and green alternative to conventional synthesis methods, highlighting the versatility of sulfur-containing compounds in drug development (Tan et al., 2014).

Antimicrobial Heterocyclic Compounds

This research aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for potential antimicrobial applications. The study showcases the versatility of sulfur-containing compounds in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant pathogens (Darwish et al., 2014).

Organic Thiocyanates in Synthetic Chemistry

This review highlights the importance of organic thiocyanates as synthetic intermediates for accessing valuable sulfur-containing compounds. It covers various methods for their preparation and synthetic applications, underscoring the role of thiocyanate derivatives in organic synthesis and the development of new chemical entities (Castanheiro et al., 2016).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate” would require appropriate safety measures. Without specific data, it’s safe to assume that direct contact, inhalation, or ingestion should be avoided, and personal protective equipment should be worn when handling it .

Orientations Futures

Propriétés

IUPAC Name |

[2-(4-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2S2/c1-13-7-9-15(10-8-13)21(18,19)11-16(20-12-17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGIYIJZXPJYGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772859.png)

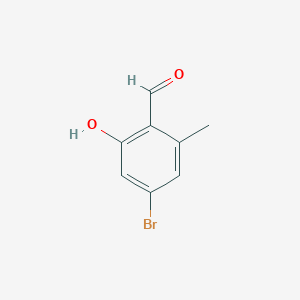

![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)

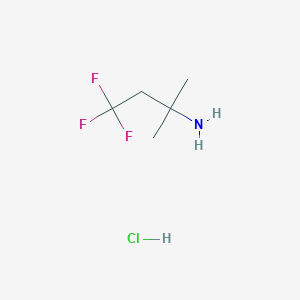

![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)

![Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine](/img/structure/B2772867.png)

![N-cyclopentyl-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2772873.png)